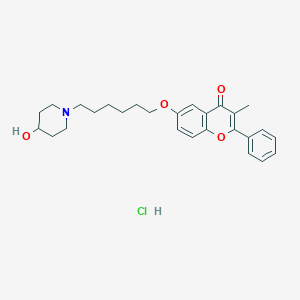

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-[6-(4-Hydroxypiperidinyl)hexyloxy]-3-methylflavone hydrochloride (NPC-16377) is a structurally novel compound known for its high potency and selectivity as a sigma-site ligand . Sigma receptors are involved in various physiological and pathological processes, including neuroprotection, neuroplasticity, and modulation of neurotransmitter systems .

化学反应分析

NPC-16377 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以氧化形成不同的氧化产物。

还原: 还原反应可以修饰分子内的官能团。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及促进取代反应的各种催化剂 。 这些反应形成的主要产物取决于所使用的特定试剂和条件 .

科学研究应用

Neuropharmacology

Research indicates that NPC 16377 exhibits significant neuroprotective and antipsychotic properties. It has been evaluated for its potential in treating psychiatric disorders, showcasing efficacy in modulating behaviors associated with conditions like schizophrenia and depression .

Addiction Therapy

NPC 16377 has shown promise in addiction therapy, particularly concerning cocaine dependence. Studies demonstrate that it can attenuate the reinforcing effects of cocaine, suggesting its utility as a therapeutic agent in substance use disorders. The compound has been noted to block locomotor stimulation induced by cocaine without producing significant behavioral activity when administered alone .

Behavioral Studies

In preclinical models, NPC 16377 has been involved in studies assessing its impact on behavioral responses to various stimuli. Its selective sigma receptor activity allows researchers to explore its role in modulating behaviors linked to drug addiction and other psychiatric conditions .

Case Studies and Research Findings

Several studies have documented the effects of NPC 16377 on behavior and neurochemical dynamics:

- Cocaine Self-Administration : A study demonstrated that NPC 16377 significantly decreased cocaine self-administration in animal models, highlighting its potential role in addiction therapy .

- Behavioral Toxicity : Research indicated that NPC 16377 could mitigate the toxic behavioral effects associated with cocaine use, providing insights into its protective mechanisms against substance-induced neurotoxicity .

作用机制

相似化合物的比较

生物活性

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride, also known as NPC 16377, is a compound recognized for its significant biological activity, particularly as a selective sigma receptor ligand. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C27H34ClNO4

- Molecular Weight : 472.0 g/mol

- CAS Number : 139652-86-1

- IUPAC Name : 6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one; hydrochloride

NPC 16377 binds selectively to sigma receptors, particularly sigma-1 receptors, which are implicated in various neuroprotective and antipsychotic activities. The binding affinity and selectivity of NPC 16377 make it a valuable tool for studying sigma receptor functions in cellular processes and neuroprotection .

Antipsychotic Effects

Research indicates that NPC 16377 exhibits antipsychotic properties similar to established antipsychotics like haloperidol and clozapine. In animal models, it has been shown to:

- Reverse Amphetamine-Induced Hyperactivity : NPC 16377 effectively mitigated hyperactivity induced by amphetamines in mice, suggesting its potential as an antipsychotic agent .

- Conditioned Avoidance Responses : In rat studies, NPC 16377 reduced conditioned avoidance responses without affecting escape behavior, indicating a favorable side effect profile compared to traditional antipsychotics .

Neuroprotective Effects

NPC 16377 has demonstrated neuroprotective capabilities in several studies:

- Global Ischemia Model : It prevented damage to hippocampal CA1 neurons in gerbils subjected to global ischemia, highlighting its protective effects against neuronal injury .

- Hypoxic Conditions : The compound extended survival time for mice exposed to hypoxic environments, further supporting its neuroprotective potential .

Interaction with Cocaine

NPC 16377 has been evaluated for its effects on cocaine-induced behaviors:

- Locomotor Stimulation : At behaviorally inactive doses, NPC 16377 shifted the dose-effect function of cocaine's locomotor stimulation rightward, indicating a blockade of cocaine's stimulant effects .

- Cocaine Sensitization : The compound prevented the development of sensitization to cocaine without producing significant behavioral effects itself . However, it did not block the expression of sensitization in previously exposed mice.

Comparative Analysis with Other Sigma Ligands

The following table summarizes the comparative biological activities of NPC 16377 with other known sigma ligands:

| Compound | Antipsychotic Activity | Neuroprotective Activity | Side Effects (Extrapyramidal Symptoms) |

|---|---|---|---|

| NPC 16377 | Yes | Yes | Minimal |

| Haloperidol | Yes | Limited | High |

| Clozapine | Yes | Moderate | Moderate |

| Ifenprodil | Yes | Yes | Low |

Case Studies and Research Findings

Several studies have focused on the biological activity of NPC 16377:

- Study on Behavioral Effects : A study demonstrated that NPC 16377 did not increase responding under fixed interval schedules of food presentation in rats, indicating a lack of reinforcing effects typical of some psychoactive substances .

- Toxicity Assessment : Toxicological evaluations revealed that NPC 16377 did not significantly enhance or block the lethal effects of high-dose cocaine in animal models, suggesting a safety profile that warrants further investigation for therapeutic use in substance abuse contexts .

- Pharmacological Profile : The pharmacological profile of NPC 16377 suggests it may be useful in treating psychotic disorders while minimizing common side effects associated with traditional antipsychotics .

属性

CAS 编号 |

139652-86-1 |

|---|---|

分子式 |

C27H34ClNO4 |

分子量 |

472.0 g/mol |

IUPAC 名称 |

6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one;hydrochloride |

InChI |

InChI=1S/C27H33NO4.ClH/c1-20-26(30)24-19-23(11-12-25(24)32-27(20)21-9-5-4-6-10-21)31-18-8-3-2-7-15-28-16-13-22(29)14-17-28;/h4-6,9-12,19,22,29H,2-3,7-8,13-18H2,1H3;1H |

InChI 键 |

GWSBQIZSTCDSLE-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl |

规范 SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl |

Key on ui other cas no. |

139652-86-1 |

同义词 |

6-(6-(4-hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride NPC 16377 NPC-16377 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。